molecular formula C18H16ClNO4S B604834 N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide CAS No. 1171975-72-6

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide

Cat. No. B604834
M. Wt: 377.8g/mol
InChI Key: SUJWNVOECFXFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide, also known as CHESNA, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. CHESNA has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide can be achieved through a multi-step reaction process involving the selective introduction of different functional groups onto a naphthalene ring system, followed by the sulfonation and amidation of the resulting intermediate compound.

Starting Materials
4-ethoxynaphthalene-1-sulfonyl chloride, 5-chloro-2-hydroxyaniline, triethylamine, ethyl acetate, sodium hydroxide, sulfuric acid, sodium chloride

Reaction
Step 1: 4-ethoxynaphthalene-1-sulfonyl chloride is reacted with triethylamine and ethyl acetate to form the corresponding ethyl ester intermediate., Step 2: The ethyl ester intermediate is then reacted with sodium hydroxide to generate the corresponding carboxylic acid intermediate., Step 3: The carboxylic acid intermediate is treated with sulfuric acid to form the corresponding sulfonic acid intermediate., Step 4: 5-chloro-2-hydroxyaniline is added to the sulfonic acid intermediate to form the corresponding amide intermediate., Step 5: The amide intermediate is treated with sodium hydroxide to form the final product, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide.

Mechanism Of Action

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's mechanism of action involves its ability to inhibit the activity of enzymes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide induces cell cycle arrest and apoptosis in cancer cells. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. By inhibiting NF-κB, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide reduces inflammation and the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's biochemical and physiological effects have been extensively studied to understand its potential therapeutic properties. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has also been shown to protect neurons from oxidative stress and reduce neuroinflammation, suggesting its potential use in treating neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide for lab experiments is its high purity level, which ensures accurate and reproducible results. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's ability to inhibit the activity of enzymes involved in various cellular processes makes it a useful tool for studying these processes in vitro. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide research, including its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's potential use in treating neurodegenerative diseases warrants further investigation, including its mechanism of action in protecting neurons from oxidative stress and reducing neuroinflammation. Furthermore, the development of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide analogs with improved pharmacokinetic properties may enhance its potential therapeutic properties and reduce its potential toxicity.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One of the primary applications of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide is in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been studied for its potential use in treating neurodegenerative diseases, where it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-2-24-17-9-10-18(14-6-4-3-5-13(14)17)25(22,23)20-15-11-12(19)7-8-16(15)21/h3-11,20-21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJWNVOECFXFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide

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